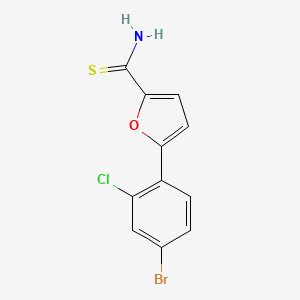
5-(4-Bromo-2-chlorophenyl)furan-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-2-chlorophenyl)furan-2-carbothioamide is a chemical compound with the molecular formula C11H7BrClNOS and a molecular weight of 316.6 g/mol . This compound features a furan ring substituted with a 4-bromo-2-chlorophenyl group and a carbothioamide group at the 2-position. It is known for its unique blend of properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-chlorophenyl)furan-2-carbothioamide typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with furan-2-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-chlorophenyl)furan-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromo-2-chlorophenyl)furan-2-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-chlorophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s carbothioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring and halogenated phenyl group contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromo-2-chlorophenyl)furan-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde: Contains an aldehyde group instead of a carbothioamide group.
5-(4-Bromo-2-chlorophenyl)furan-2-carbonitrile: Features a nitrile group instead of a carbothioamide group
Uniqueness
5-(4-Bromo-2-chlorophenyl)furan-2-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H7BrClNOS |
|---|---|
Molecular Weight |
316.60 g/mol |
IUPAC Name |
5-(4-bromo-2-chlorophenyl)furan-2-carbothioamide |
InChI |
InChI=1S/C11H7BrClNOS/c12-6-1-2-7(8(13)5-6)9-3-4-10(15-9)11(14)16/h1-5H,(H2,14,16) |
InChI Key |
IBMQFULUDVVINQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



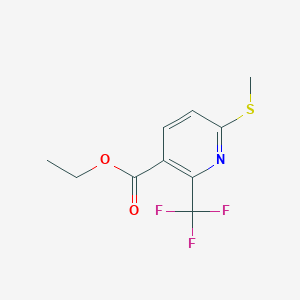
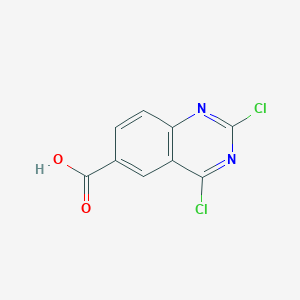
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)



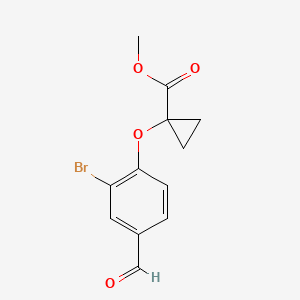
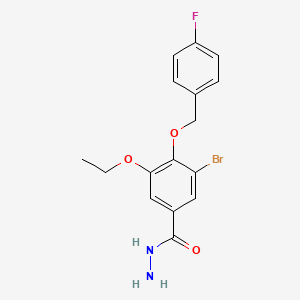
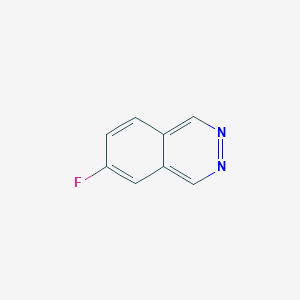
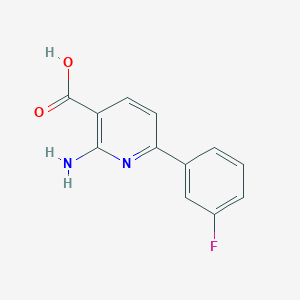
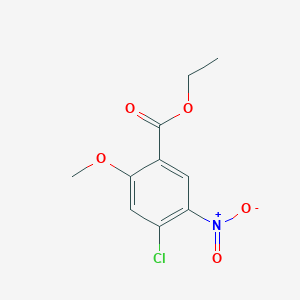
![(1S,5R)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010682.png)
![6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13010683.png)
